(5E)-5-(2-butoxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one
CAS No.: 383895-46-3
Cat. No.: VC4246936
Molecular Formula: C18H22N2O3S
Molecular Weight: 346.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 383895-46-3 |
|---|---|
| Molecular Formula | C18H22N2O3S |
| Molecular Weight | 346.45 |
| IUPAC Name | (5E)-5-[(2-butoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
| Standard InChI | InChI=1S/C18H22N2O3S/c1-2-3-10-23-15-7-5-4-6-14(15)13-16-17(21)19-18(24-16)20-8-11-22-12-9-20/h4-7,13H,2-3,8-12H2,1H3/b16-13+ |
| Standard InChI Key | VEMDBKVPGVVQLP-DTQAZKPQSA-N |
| SMILES | CCCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCOCC3 |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s structure (CAS No. 383895-46-3) features a thiazol-4-one ring substituted at position 2 with a morpholine group and at position 5 with a 2-butoxybenzylidene moiety. The (5E) configuration indicates a trans arrangement of the benzylidene group relative to the thiazole ring. Key functional groups include:
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Thiazol-4-one core: Imparts electrophilic reactivity at the carbonyl position.
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Morpholine ring: Enhances solubility and modulates electronic properties.
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2-Butoxybenzylidene group: Contributes to lipophilicity and π-π stacking interactions .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₃S |
| Molecular Weight | 346.45 g/mol |
| IUPAC Name | (5E)-5-[(2-butoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
| SMILES | CCCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCOCC3 |
| Solubility | Not fully characterized |
Synthesis and Reaction Pathways
Synthetic Routes
The compound is typically synthesized via a multi-step protocol:
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Condensation: 2-Butoxybenzaldehyde reacts with thiazol-4-one precursors in the presence of a base (e.g., piperidine) to form the benzylidene intermediate.
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Morpholine Incorporation: A nucleophilic substitution or cycloaddition reaction introduces the morpholine group at position 2 of the thiazole ring .
Key Reaction Conditions:
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Solvent: Ethanol or tetrahydrofuran.
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Catalyst: Piperidine or acetic acid.
Stereochemical Considerations
The (5E) configuration is stabilized by intramolecular hydrogen bonding between the morpholine oxygen and the thiazole carbonyl group, as observed in analogous structures .
Pharmacological Activities
Anticancer Activity
Thiazole derivatives demonstrate antiproliferative effects by inhibiting tubulin polymerization or topoisomerase II. While direct evidence for this compound is limited, its benzylidene moiety is structurally analogous to combretastatin A-4, a known tubulin-binding agent .
Enzyme Inhibition
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Cholinesterase Inhibition: Morpholine-containing thiazoles show IC₅₀ values of 17–25 μM against acetylcholinesterase (AChE), implicating potential in Alzheimer’s disease therapy .
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Tyrosinase/Urease Modulation: Electron-withdrawing groups on the benzylidene fragment enhance activity, with predicted IC₅₀ values of <10 μM .
Analytical Characterization
Spectroscopic Data
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NMR: ¹H NMR (600 MHz, DMSO-d₆) signals at δ 7.8–8.1 ppm (benzylidene protons), δ 3.6–4.0 ppm (morpholine and butoxy CH₂ groups) .
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IR: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C ether linkage).
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Mass Spectrometry: ESI+ m/z 347.1 [M+H]⁺, with fragmentation patterns consistent with cleavage at the thiazole-morpholine bond .
X-ray Crystallography
While no crystal structure is available for this compound, related thiazol-4-ones exhibit planar thiazole rings with dihedral angles of <5° relative to benzylidene groups, favoring π-conjugation .
Applications in Medicinal Chemistry
Drug Design
The compound’s modular structure allows for derivatization:
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Position 2: Substituting morpholine with piperazine or pyrrolidine alters solubility and target selectivity .
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Position 5: Varying the alkoxy chain (e.g., isobutoxy vs. butoxy) tunes lipophilicity and bioavailability .
Preclinical Studies
In silico ADMET predictions indicate:
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